molecular formula C9H20N2 B1446278 4-ethyl-N,N-dimethylpiperidin-4-amine CAS No. 1823944-23-5

4-ethyl-N,N-dimethylpiperidin-4-amine

Cat. No.: B1446278
CAS No.: 1823944-23-5
M. Wt: 156.27 g/mol
InChI Key: DNXPEJJQOYNWMD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Ethyl-N,N-dimethylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain receptor proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic pathways, affecting the overall biochemical environment . These interactions are typically characterized by binding affinities and the resultant conformational changes in the biomolecules involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect metabolic processes by interacting with key metabolic enzymes, thereby influencing the cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, the compound may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N,N-dimethylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-piperidone with ethyl iodide and dimethylamine under basic conditions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-N,N-dimethylpiperidin-4-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

4-ethyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPEJJQOYNWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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